3-ethynyl-N-methylaniline chemical structure and properties
3-ethynyl-N-methylaniline chemical structure and properties
An In-Depth Technical Guide to 3-Ethynyl-N-methylaniline: Synthesis, Properties, and Applications
Introduction
3-Ethynyl-N-methylaniline is a versatile bifunctional organic compound that is gaining significant attention from the scientific community. Its structure, featuring a reactive terminal alkyne (ethynyl group) and a nucleophilic secondary aromatic amine (N-methylamino group) on a benzene scaffold, makes it a highly valuable building block in modern organic synthesis. This guide provides a comprehensive technical overview of 3-ethynyl-N-methylaniline, designed for researchers, chemists, and drug development professionals. We will delve into its chemical and physical properties, present a detailed synthetic protocol with mechanistic rationale, explore its key reactivities, and discuss its current and potential applications in medicinal chemistry and materials science.
Molecular Structure and Identification
The core structure of 3-ethynyl-N-methylaniline consists of an aniline backbone with a methyl group substituting one of the amine hydrogens and an ethynyl group located at the meta-position (C-3) of the aromatic ring. This specific arrangement of functional groups dictates its unique reactivity and utility.
| Identifier | Value | Reference |
| IUPAC Name | 3-Ethynyl-N-methylaniline | N/A |
| CAS Number | 132056-23-6 | [1][2] |
| Molecular Formula | C₉H₉N | [2] |
| Molecular Weight | 131.18 g/mol | [2] |
| SMILES | CNc1cccc(c1)C#C | N/A |
| InChI Key | (Predicted) | N/A |
Physicochemical Properties
While extensive experimental data for 3-ethynyl-N-methylaniline is not widely published, its properties can be reliably inferred from structurally related compounds and supplier information. It is crucial for researchers to handle the compound with an understanding of these characteristics.
| Property | Value / Observation | Notes and References |
| Appearance | (Predicted) Colorless to pale yellow or brown liquid/oil | Aromatic amines often darken upon exposure to air and light.[3] |
| Boiling Point | (Predicted) >200 °C | Based on related structures like N-ethyl-3-methylaniline (~221 °C).[4][5] |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone). Sparingly soluble in water. | Typical for aromatic amines.[4] |
| Storage Conditions | Room temperature. For long-term stability, store at 2-8°C under an inert atmosphere (e.g., Argon, Nitrogen) and protected from light. | [2] Light and air sensitivity is common for this class of compounds.[4][6] |
| Flash Point | (Predicted) > 60 °C | Based on 3-ethynylaniline (59 °C) and N-ethyl-3-methylaniline (~89 °C).[4] |
Synthesis and Purification
The most direct and logical synthesis of 3-ethynyl-N-methylaniline involves the selective N-methylation of its readily available precursor, 3-ethynylaniline. This approach preserves the reactive ethynyl group while modifying the amine.
Synthetic Strategy: Electrophilic N-Methylation
The nitrogen atom of the primary amine in 3-ethynylaniline is nucleophilic and can readily react with an electrophilic methyl source, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄). The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the acidic N-H proton and the HI byproduct, driving the reaction to completion and preventing the formation of quaternary ammonium salts.
Experimental Protocol: Synthesis of 3-Ethynyl-N-methylaniline
This protocol is a representative procedure based on standard N-methylation methodologies for aromatic amines.[7][8]
Materials:
-
3-Ethynylaniline (1.0 eq)
-
Methyl Iodide (1.1 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)
-
Acetone or N,N-Dimethylformamide (DMF), anhydrous (sufficient to make a 0.1-0.5 M solution)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-ethynylaniline and anhydrous acetone under an inert atmosphere (e.g., Argon).
-
Addition of Base: Add anhydrous potassium carbonate to the solution. The base acts as a proton scavenger and is chosen for its insolubility, which simplifies workup.
-
Addition of Methylating Agent: Add methyl iodide dropwise to the stirring suspension at room temperature. An exothermic reaction may be observed. Using a slight excess of methyl iodide ensures complete consumption of the starting material, but a large excess should be avoided to minimize the risk of over-alkylation to the quaternary ammonium salt.
-
Reaction Execution: Heat the reaction mixture to reflux (for acetone, ~56°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the 3-ethynylaniline spot is consumed (typically 4-12 hours).
-
Workup and Extraction:
-
Cool the reaction mixture to room temperature and filter off the solid potassium carbonate and potassium iodide byproduct.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the resulting crude oil in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with water (2x) and brine (1x) to remove any remaining inorganic salts and residual DMF if used.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification:
-
The crude 3-ethynyl-N-methylaniline is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 3-ethynyl-N-methylaniline.
Chemical Reactivity and Mechanistic Pathways
The synthetic power of 3-ethynyl-N-methylaniline lies in the orthogonal reactivity of its two primary functional groups.
Reactivity of the Ethynyl Group
The terminal alkyne is a hub for carbon-carbon and carbon-heteroatom bond formation.
-
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction joins the terminal alkyne with aryl or vinyl halides. It is a cornerstone for creating extended π-conjugated systems, which are fundamental in materials science for developing organic electronics and dyes.[9]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): As a quintessential "click chemistry" reaction, the CuAAC provides a highly efficient and regioselective pathway to form 1,4-disubstituted 1,2,3-triazoles by reacting the alkyne with an organic azide.[10] This linkage is exceptionally stable and is widely used in drug discovery to link molecular fragments.
Reactivity of the N-Methylamino Group
The secondary amine is a versatile nucleophile and directing group.
-
Acylation/Sulfonylation: The amine readily reacts with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively. This can be used to install new functional groups or to protect the amine during subsequent transformations on the ethynyl group.
-
Further Alkylation: While less reactive than the primary amine precursor, the N-methylamino group can undergo further alkylation under more forcing conditions.
Caption: Key reaction pathways for 3-ethynyl-N-methylaniline.
Applications in Research and Development
The dual functionality of 3-ethynyl-N-methylaniline makes it a strategic intermediate in several high-value R&D sectors.
-
Pharmaceutical and Medicinal Chemistry: This molecule is an ideal scaffold for building complex drug candidates. The aniline core can participate in hydrogen bonding with protein targets, while the ethynyl group can be used as a handle for "click" reactions to attach other pharmacophores or as a reactive group for covalent inhibitors. It is a key intermediate in the synthesis of various kinase inhibitors and other targeted therapies.[9][11]
-
Materials Science: In the field of organic electronics, the ability of 3-ethynyl-N-methylaniline to participate in Sonogashira coupling allows for the construction of well-defined conjugated polymers and oligomers.[6] These materials are investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. Its derivatives are also used in the synthesis of specialty dyes.[2][6][9]
-
Agrochemicals: Aniline derivatives are foundational to many agrochemicals. The unique structure of 3-ethynyl-N-methylaniline serves as a starting point for novel herbicides and fungicides, where the ethynyl group can be elaborated to tune biological activity and selectivity.[6][12]
Spectral Data and Characterization (Predicted)
For unambiguous identification, the following spectral characteristics are predicted for 3-ethynyl-N-methylaniline.
| Technique | Predicted Signal | Corresponding Structural Feature |
| ¹H NMR | δ ~7.1-7.3 (m), δ ~6.6-6.8 (m) | Aromatic protons (C-H) |
| δ ~3.8-4.2 (s, broad, 1H) | Amine proton (N-H) | |
| δ ~3.0-3.1 (s, 1H) | Acetylenic proton (C≡C-H) | |
| δ ~2.8-2.9 (s, 3H) | Methyl protons (N-CH₃) | |
| ¹³C NMR | δ ~149-150 | C-N |
| δ ~110-130 | Aromatic carbons | |
| δ ~83-84 | C≡C-H | |
| δ ~76-77 | C≡C-H | |
| δ ~30-31 | N-CH₃ | |
| IR (cm⁻¹) | ~3400 (sharp, m) | N-H stretch |
| ~3300 (sharp, s) | ≡C-H stretch | |
| ~2100 (sharp, w) | C≡C stretch (alkyne) | |
| ~1600, ~1500 (s) | Aromatic C=C stretch | |
| Mass Spec (EI) | m/z = 131 (M⁺) | Molecular Ion |
Note: NMR shifts are predicted for CDCl₃ solvent. Actual values may vary.
Safety and Handling
As a member of the aromatic amine class, 3-ethynyl-N-methylaniline should be handled with appropriate caution. No specific toxicology data is available, but data from related compounds like N-methylaniline and 3-ethylaniline suggests the following:
-
Hazards: Toxic if swallowed, inhaled, or in contact with skin.[13] May cause irritation to the skin, eyes, and respiratory system.[4] Prolonged or repeated exposure may lead to methemoglobinemia. Combustible liquid.[13]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[13][14]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible materials such as strong oxidizing agents and acids.[4][14]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations for hazardous chemical waste.
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3-ethynyl-N-methylaniline hydrochloride | CAS#:1640107-21-6 | Chemsrc. Chemsrc. [Link]
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Understanding the Properties and Handling of N-Ethyl-3-methylaniline. Self-published. [Link]
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n-methylaniline - Sdfine. Sdfine. [Link]
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Understanding the Applications of 3-Ethynylaniline Hydrochloride in Fine Chemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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N-Ethyl-3-methylaniline | CAS#:102-27-2 | Chemsrc. Chemsrc. [Link]
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3-Ethynyl-N-methylaniline - MySkinRecipes. MySkinRecipes. [Link]
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N-Methylaniline | C7H9N | CID 7515 - PubChem. National Center for Biotechnology Information. [Link]
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Preparation of N-methylaniline - PrepChem.com. PrepChem.com. [Link]
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N-Methylaniline in Chemical Manufacturing: Applications and Significance in Key Industries. Self-published. [Link]
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Synthesis of n-methylaniline (1970) | G Akazome | 4 Citations - SciSpace. SciSpace. [Link]
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Question: What is the IR Analysis, H-NMR, and C-NMR of N-Methylaniline? - Chegg. Chegg. [Link]
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